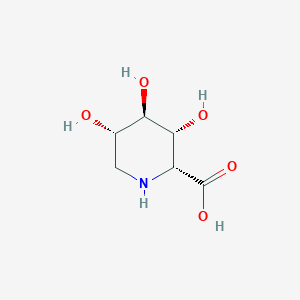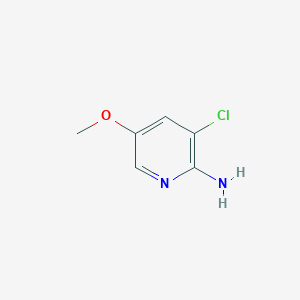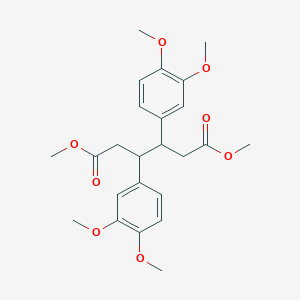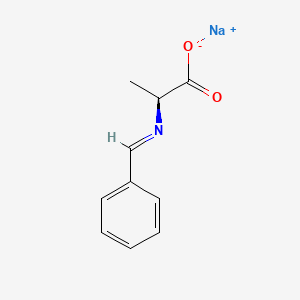
(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid is a unique organic compound characterized by its piperidine ring structure with three hydroxyl groups and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as piperidine derivatives, which undergo hydroxylation and carboxylation reactions under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid: shares similarities with other hydroxylated piperidine derivatives, such as:
Uniqueness
The presence of three hydroxyl groups and a carboxylic acid group in this compound makes it unique compared to other piperidine derivatives
Eigenschaften
Molekularformel |
C6H11NO5 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3+,4+,5+/m0/s1 |
InChI-Schlüssel |
ZHFMVVUVCALAMY-NRXMZTRTSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H](N1)C(=O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(N1)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)

![rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis](/img/structure/B13449866.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)






![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/structure/B13449923.png)
